molecular formula C20H16ClN3S B2745735 (Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile CAS No. 374083-80-4

(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2745735
CAS No.: 374083-80-4
M. Wt: 365.88
InChI Key: RUEHZKPLAIBAAN-WJDWOHSUSA-N
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Description

(Z)-3-((3-Chloro-2-methylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a p-tolyl group (4-methylphenyl) at the 4-position and a (Z)-configured acrylonitrile moiety bearing a 3-chloro-2-methylphenylamino substituent. Its molecular architecture combines electron-donating (methyl) and electron-withdrawing (chloro, nitrile) groups, which influence its physicochemical and biological properties .

Properties

IUPAC Name

(Z)-3-(3-chloro-2-methylanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3S/c1-13-6-8-15(9-7-13)19-12-25-20(24-19)16(10-22)11-23-18-5-3-4-17(21)14(18)2/h3-9,11-12,23H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEHZKPLAIBAAN-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C(=CC=C3)Cl)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C(=CC=C3)Cl)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological evaluation, and the mechanisms underlying its activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H17ClN2SC_{19}H_{17}ClN_2S and a molecular weight of approximately 348.87 g/mol. The structure features a thiazole ring, an acrylonitrile moiety, and a chloro-substituted aromatic amine, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate thiazole derivatives with substituted acrylonitriles. The synthetic pathway often includes:

  • Formation of the thiazole ring.
  • Nucleophilic substitution to introduce the chloro-methylphenyl group.
  • Final coupling with acrylonitrile.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (µg/mL)Target Organism
10.22Staphylococcus aureus
20.25E. coli
30.30Pseudomonas aeruginosa

Cytotoxicity Studies

Cytotoxicity assays have been performed using human cancer cell lines such as HeLa and SH-SY5Y. The results indicate that these compounds exhibit concentration-dependent cytotoxic effects, with IC50 values ranging from 10 to 30 µM for various derivatives .

Case Study: Cytotoxic Effects on HeLa Cells
In a study evaluating the cytotoxic effects of thiazole derivatives on HeLa cells, it was found that:

  • Compound A showed an IC50 of 15 µM.
  • Compound B exhibited an IC50 of 25 µM.
    These results suggest that structural modifications can significantly enhance or diminish cytotoxicity.

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of DNA Gyrase : Similar compounds have been reported to inhibit bacterial DNA gyrase, leading to impaired DNA replication .
  • Interference with Biofilm Formation : Studies indicate that these compounds can disrupt biofilm formation in pathogenic bacteria, enhancing their antimicrobial efficacy .
  • Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways, leading to cell death.

Scientific Research Applications

The compound (Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a complex organic molecule that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and agriculture. This article explores its scientific research applications, supported by comprehensive data and case studies.

Chemical Properties and Structure

This compound features a thiazole ring, an acrylonitrile moiety, and a substituted aniline group, which contribute to its unique chemical behavior. The presence of chlorine and methyl groups enhances its biological activity by influencing molecular interactions.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of acrylonitrile have been studied for their ability to inhibit cancer cell proliferation. The thiazole moiety is known for its role in various pharmacological activities, including anticancer effects. A study demonstrated that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspases, suggesting potential pathways for this compound's antitumor activity .

Antimicrobial Properties

Compounds containing thiazole rings have shown promising antimicrobial properties. The substitution patterns on the thiazole and phenyl rings can enhance activity against various bacterial strains. For example, research has indicated that certain thiazole derivatives exhibit potent activity against resistant strains of Staphylococcus aureus . This suggests that this compound may also possess similar properties worth investigating.

Neuroprotective Effects

Recent studies have focused on the neuroprotective potential of compounds with similar structures. Thiazole derivatives have been reported to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases . This aspect could be a significant area of research for the compound .

Pesticidal Activity

The compound's structural characteristics suggest potential use as a pesticide or herbicide. Thiazole derivatives are often explored for their ability to act as biopesticides due to their low toxicity to non-target organisms and effectiveness against agricultural pests. Research has shown that thiazole-containing compounds can disrupt the growth and reproduction of various insect pests .

Plant Growth Regulation

There is growing interest in using synthetic compounds as plant growth regulators. Compounds with similar chemical frameworks have been shown to influence plant growth by modulating hormonal pathways . This application could enhance crop yields and resilience against environmental stresses.

Study on Antitumor Activity

A study published in a peer-reviewed journal investigated the efficacy of various thiazole derivatives against human cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity, highlighting the importance of structural diversity in developing effective anticancer agents .

Investigation into Antimicrobial Effects

Another study focused on synthesizing new thiazole derivatives and evaluating their antimicrobial activity against a panel of pathogens, including Escherichia coli and Salmonella spp. The findings suggested that specific substitutions significantly enhanced antibacterial activity, supporting further exploration of related compounds .

Pesticidal Efficacy Trials

Field trials assessed the effectiveness of thiazole-based pesticides on common agricultural pests. The results demonstrated significant reductions in pest populations compared to untreated controls, emphasizing the potential for these compounds in integrated pest management strategies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The compound is compared to structurally related acrylonitrile derivatives, focusing on substitutions at the thiazole and acrylonitrile moieties. Key analogs include:

Table 1: Structural and Molecular Comparison
Compound Name Thiazole Substituent Acrylonitrile Substituent Molecular Formula Molecular Weight Yield (%) Melting Point (°C)
Target Compound 4-(p-tolyl) (Z)-3-((3-chloro-2-methylphenyl)amino) Not provided ~380–390* N/A N/A
(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile 4-(4-nitrophenyl) (Z)-3-((3-chloro-2-methylphenyl)amino) C₁₉H₁₃ClN₄O₂S 396.85 N/A N/A
(Z)-5,7-Dimethyl-3-(2-(4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one 4-(p-tolyl) Hydrazonoindolin-2-one C₂₁H₁₈N₄OS 374.45 62.1 N/A
2-(Benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile Benzo[d]thiazol-2-yl 4-chlorophenyl C₁₆H₁₀ClN₂S 312.78 N/A N/A
3-(Dimethylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile 4-phenyl Dimethylamino C₁₄H₁₃N₃S 255.34 N/A N/A

*Estimated based on substituent contributions.

Key Observations:

  • Core Modifications: The hydrazonoindolin-2-one moiety in compounds introduces a fused heterocyclic system, altering planarity and hydrogen-bonding capacity compared to the target compound’s amino-acrylonitrile group .
  • Thiazole Variants : Benzo[d]thiazole derivatives () exhibit extended aromatic systems, which may improve π-π stacking interactions in biological targets .

Spectroscopic and Physical Properties

Key data from nuclear magnetic resonance (NMR) and mass spectrometry (MS):

Table 3: Spectroscopic Data of Selected Analogs
Compound ESI-MS [M+H]⁺ ¹H-NMR Shifts (δ, ppm) Reference
Urea-thiazole derivative 1f 667.9 Aromatic protons at 7.2–8.3
(Z)-5-Fluoro-3-(2-(4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one 694.5 Hydrazone NH at 10.2, indole protons at 6.8–7.5
2-(Benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile N/A Aromatic protons at 7.4–8.1, nitrile C≡N at ~3.3

Analysis:

  • The target compound’s nitrile group (C≡N) is expected to resonate near δ 3.3–3.7 ppm in ¹H-NMR, consistent with acrylonitrile analogs .
  • Aromatic protons in the p-tolyl and chloro-methylphenyl groups would likely appear between δ 6.9–7.8 ppm, similar to urea-thiazole derivatives .

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